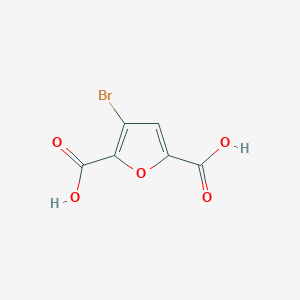

3-Bromofuran-2,5-dicarboxylic acid

Description

Significance of Furanic Compounds in Sustainable Chemistry and Biomass Valorization

Furanic compounds are key platform molecules in the valorization of biomass, the process of converting low-value biomass into higher-value products. researchgate.netresearchgate.net Lignocellulosic biomass, which includes agricultural residues and forestry waste, is an abundant and renewable feedstock for producing furan (B31954) derivatives. researchgate.netresearchgate.net The conversion of carbohydrates from this biomass into furan compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a cornerstone of modern biorefinery concepts. rsc.orgacs.org These furanic platforms can then be transformed into a wide array of chemicals, including fuels, polymers, and specialty chemicals, thus contributing to a more circular and sustainable economy. acs.orgrsc.org The inherent functionality of these bio-based molecules makes them attractive for developing novel catalytic processes to produce valuable products under competitive and environmentally friendly conditions. acs.org

Overview of Furan-2,5-dicarboxylic Acid (FDCA) as a Platform Chemical

Among the various furan derivatives, Furan-2,5-dicarboxylic acid (FDCA) has garnered significant attention as a crucial bio-based building block. wikipedia.org Identified by the U.S. Department of Energy as one of the top 12 priority chemicals for a green chemistry future, FDCA is a stable compound with a high melting point. wikipedia.org Its primary allure lies in its potential to replace petroleum-derived terephthalic acid (TPA) in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgnbinno.com The FDCA-based alternative, polyethylene furanoate (PEF), exhibits superior properties, including better gas barrier characteristics, making it highly suitable for applications such as food and beverage packaging. nbinno.comrsc.org Beyond polymers, FDCA and its derivatives have applications in the synthesis of fungicides, corrosion inhibitors, and even pharmaceuticals. nih.govchemicalbook.com The production of FDCA can be achieved through various chemical and biological routes, often starting from the oxidation of HMF. rsc.orgresearchgate.net

Rationale for Research on Halogenated Furan Dicarboxylic Acids, Specifically 3-Bromofuran-2,5-dicarboxylic acid

The introduction of halogen atoms, such as bromine, onto the furan ring of dicarboxylic acids opens up new avenues for chemical synthesis and material science. Halogenation can significantly alter the electronic properties and reactivity of the furan ring, providing a handle for further functionalization. This allows for the creation of novel monomers and polymers with tailored properties. Research into halogenated furan dicarboxylic acids is driven by the potential to develop materials with enhanced thermal stability, flame retardancy, or specific biological activities. The investigation of this compound is a logical extension of the extensive research on FDCA, aiming to explore the impact of bromine substitution on its chemical behavior and potential applications. The synthesis of such compounds, for instance, can be achieved through the oxidation of corresponding brominated aldehydes. chemicalbook.com

Scope and Objectives of Academic Investigations into this compound

Academic research on this compound is primarily focused on its synthesis, characterization, and potential applications as a monomer for novel polymers. Key objectives include developing efficient and scalable synthetic routes to the compound. Researchers are also interested in understanding its fundamental chemical and physical properties. A significant area of investigation is its use in creating new furan-based polymers and materials, and evaluating how the bromine atom influences the properties of these materials.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H3BrO5 |

| Molecular Weight | 234.99 g/mol cymitquimica.com |

| CAS Number | 4806-00-2 bldpharm.com |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Structure

3D Structure

Properties

IUPAC Name |

3-bromofuran-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO5/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMJHLXCYVWBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297167 | |

| Record name | 3-Bromo-2,5-furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4806-00-2 | |

| Record name | 3-Bromo-2,5-furandicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4806-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,5-furandicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 3 Bromofuran 2,5 Dicarboxylic Acid

Strategies for Furan (B31954) Ring Functionalization and Bromination

The inherent chemical properties of the furan ring dictate the strategies for its functionalization. Furan is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. However, it is also sensitive to acid, which can lead to polymerization or ring-opening reactions. pharmaguideline.com Therefore, reaction conditions must be carefully controlled.

The bromination of furan is a vigorous reaction that can produce polyhalogenated products if not controlled. pharmaguideline.com Achieving regioselectivity—the ability to introduce a bromine atom at a specific position—is crucial. The presence of substituents on the furan ring plays a key role in directing incoming electrophiles. numberanalytics.com

Direct Bromination: Mild conditions are necessary to achieve monobromination. For instance, brominating furan with bromine in dimethylformamide (DMF) or dioxane at low temperatures (e.g., -5°C) can yield 2-bromofuran. pharmaguideline.com

Influence of Substituents: Electron-withdrawing groups, such as a carboxylic acid, deactivate the furan ring towards electrophilic attack and direct incoming substituents. A furan with a substituent at the 2-position will typically direct bromination to the 5-position. pharmaguideline.comnumberanalytics.com

Metalation-Bromination: For substitution at positions not favored by direct electrophilic attack, ortho-metalation strategies can be employed. For example, 3-bromofuran (B129083) can be prepared from 3,4-dibromofuran (B150810) via metalation with butyllithium (B86547) followed by quenching the intermediate. wikipedia.org

Selective bromination is a key step in synthesizing a range of furan-containing compounds, and various reagents can be employed to achieve desired outcomes on complex molecules without altering other functional groups. researchgate.netresearchgate.net

Several methods exist for introducing carboxylic acid groups onto a furan ring, a process known as carboxylation.

Oxidation of Furan Derivatives: The oxidative degradation of furans is a valuable method for creating carboxylic acids. osi.lvresearchgate.net For example, oxidizing furan aldehydes or alcohols can yield the corresponding carboxylic acid. A common method involves the oxidation of a formyl group (aldehyde) using reagents like sodium chlorite (B76162). chemicalbook.com

Metalation and Carboxylation: A widely used technique involves the deprotonation of the furan ring using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. This intermediate can then react with carbon dioxide (CO2, often in the form of dry ice) to form a lithium carboxylate, which upon acidic workup yields the carboxylic acid. researchgate.net This method is particularly useful for adding carboxyl groups at specific positions. researchgate.netscholaris.ca

Carbonate-Promoted C-H Carboxylation: An alternative route involves heating alkali salts of furan carboxylates with alkali carbonates under a CO2 atmosphere. rsc.orgresearchgate.net This method can convert 2-furoic acid directly to furan-2,5-dicarboxylic acid and avoids late-stage oxidation steps. rsc.org

The choice of method depends on the desired position of the carboxylic acid group and the other functional groups present on the starting material. nih.govresearchgate.net

Synthesis of Halogenated Furan Carboxylic Acid Precursors

The synthesis of the target molecule, 3-Bromofuran-2,5-dicarboxylic acid, necessitates the preparation of specific brominated furan carboxylic acids which serve as key intermediates.

5-Bromofuran-2-carboxylic acid is a common precursor in furan chemistry. sarchemlabs.comnih.govsigmaaldrich.com A standard laboratory preparation involves the direct bromination of 2-furancarboxylic acid (also known as 2-furoic acid).

A typical procedure involves dissolving 2-furancarboxylic acid in a solvent like carbon tetrachloride (CCl4) and slowly adding bromine (Br2). The reaction mixture is then heated, for example, at 45–50 °C for 24 hours. After the reaction, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from boiling water to yield pure 5-bromofuran-2-carboxylic acid. mdpi.com This precursor can be further converted, for instance, into its acid chloride derivative using thionyl chloride. prepchem.com The methyl ester form, methyl 5-bromofuran-2-carboxylate, is also a documented derivative. nih.gov

Table 1: Synthesis of 5-Bromofuran-2-carboxylic Acid

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Furancarboxylic acid | Br2 | CCl4 | 45–50 °C, 24 h | 5-Bromofuran-2-carboxylic acid |

The synthesis of 4,5-Dibromofuran-2-carboxylic acid involves a more extensive bromination process starting from furfural (B47365). mdpi.commolbase.comsigmaaldrich.commanchesterorganics.comescientificsolutions.com

In a described method, freshly distilled furfural is added dropwise to aluminum chloride at 0 °C. Subsequently, bromine is added dropwise at the same temperature. The reaction is left to proceed overnight. The mixture is then carefully quenched with ice and extracted with ether to isolate the product, 4,5-dibromofuran-2-carboxylic acid. mdpi.com

Table 2: Synthesis of 4,5-Dibromofuran-2-carboxylic Acid

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| Furfural | 1. Aluminum chloride 2. Bromine | 0 °C, overnight | 4,5-Dibromofuran-2-carboxylic acid |

3-Bromofuran-2-carboxylic acid is a crucial building block and its synthesis can be achieved from its corresponding aldehyde, 3-bromofuran-2-carbaldehyde (B86034). chemicalbook.comatomfair.com

The synthesis involves an oxidation reaction. A solution of 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene (B146552) in tert-butanol (B103910) is treated with an aqueous solution of sodium chlorite and sodium dihydrogen phosphate (B84403). The mixture is stirred at room temperature overnight. Following an acidic workup and extraction with ethyl acetate (B1210297), the product is purified by washing and recrystallization to give 3-Bromofuran-2-carboxylic acid. chemicalbook.com The precursor, 3-bromofuran-2-carbaldehyde, can itself be prepared from 3-bromofuran via lithiation with LDA followed by reaction with DMF. chemicalbook.com

Table 3: Synthesis of 3-Bromofuran-2-carboxylic Acid

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Bromofuran-2-carbaldehyde | Sodium chlorite, Sodium dihydrogen phosphate, 2-Methyl-2-butene | tert-Butanol, Water | Room temperature, overnight | 3-Bromofuran-2-carboxylic acid |

Multi-step Synthetic Routes to Furan-2,5-dicarboxylic Acid Derivatives from Biomass-Derived Precursors

The synthesis of furan-2,5-dicarboxylic acid (FDCA), a pivotal precursor for this compound, from biomass-derived molecules is a cornerstone of green chemistry. wikipedia.org Furfural, produced on an industrial scale from non-edible lignocellulosic biomass, serves as a primary starting material. nih.govresearchgate.net The conversion pathway typically involves a two-step process: the oxidation of furfural to 2-furoic acid, followed by a carboxylation step to introduce a second carboxyl group at the C5 position. shokubai.org This strategy is advantageous as it circumvents the use of edible feedstocks like fructose (B13574) and avoids some of the stability and selectivity issues associated with the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), another common biomass-derived intermediate. nih.govrsc.orgnih.gov

Conversion of Furfural to Furoic Acid Derivatives

The initial step in this synthetic sequence is the oxidation of furfural to 2-furoic acid. This transformation can be achieved through various methods, including chemo- and bio-catalysis. rsc.org Industrially, the Cannizzaro reaction, which involves the disproportionation of furfural in the presence of a strong base like NaOH, has been a traditional method. rsc.orgrsc.org However, this process suffers from inherent drawbacks, such as low yields of the desired furoic acid due to the co-production of furfuryl alcohol. rsc.org

To overcome these limitations, significant research has focused on developing selective catalytic oxidation processes. Heterogeneous catalysts, particularly those based on gold nanoparticles, have shown high efficacy. For instance, a gold-based catalyst supported on hydrotalcite (Au/HT) has been used to oxidize furfural to furoic acid with a 95% yield in water, using molecular oxygen as a green oxidant under mild temperature and pressure conditions. shokubai.org Similarly, AuPd/Mg(OH)₂ catalysts have been employed for the selective oxidation of furfural to furoic acid, demonstrating the potential for commercial application. rsc.orgcardiff.ac.uk The reaction mechanism can be complex, with several competing pathways, but fine-tuning the reaction conditions and catalyst composition allows for enhanced control over selectivity. rsc.org

Biological conversion methods have also been explored. For example, ascospores of the fungus Neurospora can convert furfural into furoic acid and subsequently into furfuryl alcohol. nih.gov

Carboxylation Strategies for Furoic Acid Analogues

Once 2-furoic acid is obtained, the next critical step is the introduction of a second carboxylic acid group at the 5-position of the furan ring to yield FDCA. This is achieved through various carboxylation strategies.

Palladium-catalyzed carbonylation offers a powerful method for introducing carbonyl groups into organic molecules. nih.gov This approach typically involves the carbonylation of a halogenated precursor. For instance, 5-bromofuroic acid, which can be produced by the bromination of 2-furoic acid, can undergo a palladium-catalyzed reductive carbonylation to yield FDCA. nih.gov A one-pot synthesis has been developed where 2-furoic acid undergoes a tandem bromination-hydroxycarbonylation reaction catalyzed by palladium, achieving a 57% yield of FDCA in an acetate buffer system. researchgate.net This method is advantageous as it starts from a low-cost, biomass-derived material and proceeds in a single pot without the need to isolate intermediates. researchgate.net

Palladium catalysis is versatile, enabling various coupling and carbonylation reactions on the furan core. mdpi.comnih.gov The choice of ligands, such as DPPF or Xantphos, and reaction conditions are crucial for achieving high yields and selectivity in these transformations. researchgate.netunive.it

Direct carboxylation using carbon dioxide as a C1 building block represents a highly atom-economical and sustainable route to FDCA. shokubai.orgresearchgate.net This method, often referred to as a Henkel-type reaction or Kolbe-Schmitt-type carboxylation, involves heating a salt of 2-furoic acid, such as potassium or cesium furoate, under a CO₂ atmosphere. wikipedia.orgnih.govresearchgate.net

The reaction is typically performed in a molten salt medium composed of alkali furan-2-carboxylates and alkali carbonates (e.g., Cs₂CO₃ or K₂CO₃) at elevated temperatures (260–290 °C) and pressures. shokubai.orgrsc.org The carbonate promotes the C-H activation at the 5-position of the furan ring, facilitating the carboxylation. rsc.orgdntb.gov.ua High yields of FDCA, up to 89% on a mole scale, have been demonstrated using this method in a fixed-bed flow reactor. rsc.org The use of cesium salts often leads to higher yields, though research has shown that blends with more economical potassium salts are also effective. shokubai.orgrsc.org The selective formation of the 2,5-isomer is a key advantage of this method, with density functional theory (DFT) studies indicating that the reaction proceeds via hydrogen abstraction by the carbonate ion, followed by electrophilic addition of CO₂, with the initial C-H activation being the rate-determining step. x-mol.com

Recent advancements include the use of Lewis acids like ZnCl₂ to enhance the carboxylation of sodium/potassium furoates, lowering the energy barrier for C-H bond activation. rsc.org Enzymatic carboxylation has also been demonstrated, where enzymes from the UbiD family can catalyze the carboxylation of furoic acid to FDCA at elevated CO₂ levels. acs.orgnih.gov

Potential Synthetic Pathways to this compound

While multi-step routes from biomass effectively lead to the core structure of furan-2,5-dicarboxylic acid, the synthesis of the specific target compound, this compound, requires a final functionalization step.

Bromination of Furan-2,5-dicarboxylic Acid at the 3-position

The most direct proposed route to this compound is the electrophilic bromination of furan-2,5-dicarboxylic acid (FDCA). The furan ring is generally reactive towards electrophilic substitution. numberanalytics.com However, the regioselectivity of this reaction is heavily influenced by the existing substituents. The two carboxylic acid groups at the 2- and 5-positions are electron-withdrawing and deactivating. They direct incoming electrophiles to the meta-positions, which in the furan ring are the 3- and 4-positions. Therefore, direct bromination of FDCA is expected to yield a mixture of 3-bromo- (B131339) and 3,4-dibromo-furan-2,5-dicarboxylic acid.

Data Tables

Table 1: Catalytic Conversion of Furfural to Furoic Acid

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of Furoic Acid (%) | Reference |

| Au/HT | O₂ | Water | 110 | 95 | shokubai.org |

| AuPd/Mg(OH)₂ | O₂ | Water (with NaOH) | Not Specified | High Selectivity | rsc.orgcardiff.ac.uk |

This table summarizes key findings in the catalytic oxidation of furfural.

Table 2: Carboxylation of Furoic Acid Derivatives to FDCA

| Carboxylation Method | Substrate | Reagents/Catalyst | Conditions | Yield of FDCA (%) | Reference |

| Direct Carboxylation | 2-Furoic Acid Salts (K⁺/Cs⁺) | CO₂, K₂CO₃/Cs₂CO₃ | 260-290 °C, 8 bar | 78-89 | shokubai.orgrsc.org |

| Pd-catalyzed Tandem Reaction | 2-Furoic Acid | Br₂, PdCl₂, Xantphos, CO | Not Specified | 57 | researchgate.net |

| Enzymatic Carboxylation | 2-Furoic Acid | HmfF Enzyme, CO₂ | 50 °C, 32 bar CO₂ | Not Specified | acs.orgnih.gov |

This table outlines different strategies for converting furoic acid analogues into FDCA.

Functionalization of 3-Bromofuran-2,5-dicarbaldehyde

A key strategy for the synthesis of this compound involves the direct oxidation of its corresponding dialdehyde, 3-Bromofuran-2,5-dicarbaldehyde. The Pinnick oxidation is a highly effective and widely used method for the conversion of aldehydes to carboxylic acids under mild conditions, making it particularly suitable for substrates with sensitive functional groups. wikipedia.orgnrochemistry.com

The reaction proceeds through the action of sodium chlorite (NaClO2) in the presence of a weak acid, typically monosodium phosphate (NaH2PO4), and a chlorine scavenger. wikipedia.orgnrochemistry.com The active oxidant is chlorous acid (HClO2), formed in situ from sodium chlorite under acidic conditions. wikipedia.org The aldehyde is oxidized to the carboxylic acid, while the chlorous acid is reduced to hypochlorous acid (HOCl). wikipedia.org To prevent side reactions, a scavenger, such as 2-methyl-2-butene, is added to react with the hypochlorous acid byproduct. nrochemistry.com

A plausible reaction scheme for the oxidation of 3-Bromofuran-2,5-dicarbaldehyde to this compound is detailed in the table below. This proposed procedure is adapted from established Pinnick oxidation protocols. nrochemistry.comchemicalbook.com

Table 1: Proposed Pinnick Oxidation of 3-Bromofuran-2,5-dicarbaldehyde

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Dissolve 3-Bromofuran-2,5-dicarbaldehyde in a suitable solvent system. | 3-Bromofuran-2,5-dicarbaldehyde, tert-Butanol, Water | To create a homogeneous reaction mixture. |

| 2 | Add the chlorine scavenger and buffer. | 2-Methyl-2-butene, Sodium dihydrogen phosphate (NaH2PO4) | To quench the HOCl byproduct and maintain a stable pH. |

| 3 | Add the oxidizing agent. | Sodium chlorite (NaClO2) | To oxidize the aldehyde groups to carboxylic acid groups. |

| 4 | Stir the reaction mixture at room temperature. | - | To allow the reaction to proceed to completion. |

| 5 | Quench the reaction. | Aqueous sodium sulfite (B76179) (Na2SO3) | To neutralize any remaining oxidizing species. |

| 6 | Acidify and extract the product. | Hydrochloric acid (HCl), Ethyl acetate | To protonate the carboxylate and extract the dicarboxylic acid into an organic solvent. |

Halogen-Metal Exchange and Subsequent Carboxylation Approaches

An alternative synthetic route to this compound involves the use of a halogen-metal exchange reaction followed by carboxylation. This method typically starts from a dihalo-substituted furan precursor. The success of this approach hinges on the regioselective nature of the halogen-metal exchange, which is influenced by the relative reactivity of the halogens and the directing effects of substituents on the furan ring. wikipedia.org

The general principle involves the reaction of a dihalofuran with an organolithium reagent, such as n-butyllithium, at low temperatures. wikipedia.org The more reactive halogen (typically iodine or bromine) will preferentially undergo exchange with the lithium atom, forming a lithiated furan intermediate. wikipedia.org This organolithium species is then quenched with carbon dioxide (CO2), often from dry ice, to introduce a carboxylic acid group. A second halogen-metal exchange and carboxylation step can then be performed to yield the desired dicarboxylic acid.

For the synthesis of this compound, a potential precursor would be a dibromofuran derivative where one bromine atom is more susceptible to exchange than the other. The reactivity order for halogen-metal exchange is generally I > Br > Cl. wikipedia.org

A hypothetical synthetic pathway starting from a dibromofuran is outlined below. The choice of the specific dibromofuran isomer and the reaction conditions would be critical for achieving the desired regioselectivity.

Table 2: Proposed Halogen-Metal Exchange and Carboxylation Strategy

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Dissolve the dibromofuran precursor in an anhydrous aprotic solvent. | Dibromofuran, Anhydrous Tetrahydrofuran (THF) | To provide an inert environment for the organolithium reaction. |

| 2 | Cool the reaction mixture to a low temperature. | Dry ice/acetone or liquid nitrogen bath | To prevent side reactions and control the reactivity of the organolithium reagent. |

| 3 | Slowly add the organolithium reagent. | n-Butyllithium (n-BuLi) | To initiate the halogen-metal exchange, forming a monolithiated furan intermediate. |

| 4 | Quench the reaction with carbon dioxide. | Dry ice (solid CO2) | To introduce the first carboxylic acid group. |

| 5 | Repeat the halogen-metal exchange and carboxylation. | n-Butyllithium (n-BuLi), Dry ice (solid CO2) | To introduce the second carboxylic acid group. |

| 6 | Work-up the reaction. | Water, Acid | To quench the reaction and protonate the dicarboxylate. |

This approach offers a versatile method for the synthesis of substituted furandicarboxylic acids, with the potential for controlling the position of the carboxylic acid groups through the careful selection of starting materials and reaction conditions. nih.gov

Computational Chemistry and Theoretical Studies of 3 Bromofuran 2,5 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties and reaction energetics. For 3-Bromofuran-2,5-dicarboxylic acid, DFT could be instrumental in elucidating reaction mechanisms, particularly for processes such as polymerization, esterification, and nucleophilic substitution.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of activation barriers. For instance, in the synthesis of polyesters from this compound, DFT could be used to model the reaction pathway, identify the transition state structures for the esterification steps, and calculate the associated energy barriers. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice. While no specific data exists for the bromo-derivative, studies on related compounds like furoic acid have demonstrated the utility of DFT in determining activation energy barriers for C-H activation, a key step in some synthetic routes. nih.gov

The bromine atom and the two carboxylic acid groups on the furan (B31954) ring of this compound create a complex electronic environment, leading to questions of regioselectivity in its reactions. Computational models built using DFT can predict the most likely sites for electrophilic or nucleophilic attack. By calculating properties such as atomic charges, frontier molecular orbital densities, and Fukui functions, researchers can rationalize and predict the regiochemical outcomes of reactions involving this molecule.

Molecular Modeling and Simulation of Conformational Preferences

The conformational flexibility of the carboxylic acid groups in this compound can significantly impact its physical properties and its ability to pack in a crystal lattice or interact with other molecules. Molecular modeling techniques, including conformational searches and molecular dynamics simulations, can provide a detailed picture of the molecule's conformational landscape.

For dicarboxylic acids, intramolecular hydrogen bonding between the carboxylic acid groups can play a significant role in determining the most stable conformers. researchgate.net Computational studies can quantify the strength of these interactions and predict how the conformational preferences might change in different solvent environments. researchgate.net This understanding is vital for applications where molecular shape and intermolecular interactions are key, such as in the design of new polymers or pharmaceutical co-crystals.

Computational Design of Novel Synthetic Routes and Catalytic Systems

Beyond analysis, computational chemistry can be a powerful tool for the de novo design of synthetic strategies. By simulating potential reaction pathways and screening virtual libraries of catalysts, researchers can identify promising new routes to synthesize this compound or its derivatives. For example, computational methods could be used to design catalysts that selectively functionalize one of the carboxylic acid groups or promote specific polymerization reactions. While this level of computational design has not been reported for this specific molecule, the principles have been applied to the synthesis of the parent compound, FDCA.

Advanced Characterization Methodologies in the Research of 3 Bromofuran 2,5 Dicarboxylic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are indispensable tools for probing the molecular architecture of 3-bromofuran-2,5-dicarboxylic acid and its derivatives. Beyond simple identification, these methods offer detailed information about the connectivity of atoms, the electronic environment of nuclei, and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the stereochemistry and regiochemistry of this compound derivatives. rsc.orgepo.orgrsc.org By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can precisely map the spatial arrangement of atoms within a molecule.

In the context of furan (B31954) dicarboxylic acids, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the target compounds. rsc.orgrsc.orgmdpi.com For instance, in the synthesis of furan-2,5-dicarboxamide (B53072) derivatives, ¹H and ¹³C NMR spectroscopy were crucial in confirming the formation of the desired products. mdpi.com Similarly, the synthesis of various dialkyl furan-2,5-dicarboxylates was verified using ¹H and ¹³C NMR, with characteristic shifts confirming the ester functionalities. rsc.org

A notable application of NMR is in distinguishing between isomers. For example, during the Henkel reaction of potassium 2-furoate, NMR analysis of the crude product revealed the unexpected formation of furan-2,4-dicarboxylic acid alongside the expected 2,5-isomer. The ¹H NMR spectrum clearly showed distinct signals for the two isomers, with the lack of coupling between the two proton signals in the unknown compound being a strong indicator for the 2,4-isomer. rsc.org This highlights the power of NMR in identifying and characterizing unexpected byproducts, providing deeper insights into reaction mechanisms.

The following table provides an example of ¹H NMR spectral data for a derivative of furan-2,5-dicarboxylic acid:

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| Dimethyl furan-2,5-dicarboxylate | Acetone-d6 | 7.30 | s | - | 2H (furan ring) |

| 3.88 | s | - | 6H (methyl esters) |

This table is based on data from reference rsc.org.

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. It is particularly valuable in the study of this compound and its derivatives for identifying reaction products and elucidating reaction intermediates. epo.orgrsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives. For instance, in the synthesis of dialkyl furan-2,5-dicarboxylates, HRMS (ESI) was used to confirm the calculated molecular weight of the sodium adducts of the products. rsc.org

MS is also instrumental in tracking the progress of a reaction and identifying transient intermediates. In a study on the Henkel reaction, GC-MS and HRMS analyses were used alongside NMR to identify an unknown byproduct as furan-2,4-dicarboxylic acid. The mass spectra of the byproduct and the expected 2,5-isomer showed comparable molecular ion mass values and fragmentation patterns, supporting the isomeric relationship. rsc.org Furthermore, isotope labeling studies using mass spectrometry can verify the incorporation of specific atoms into the final product. For example, in the electrochemical synthesis of 2,5-furandicarboxylic acid (FDCA), an isotope labeling study with ¹³CO₂ confirmed that the incorporated carbon dioxide originated from the supplied gas, as evidenced by a shift in the mass peak of the molecular cation in the mass spectrum. acs.org

The fragmentation patterns observed in mass spectra can also provide structural information. The NIST WebBook provides mass spectral data for derivatives like 2,5-furandicarboxylic acid, 2TMS derivative, which can be used as a reference for identifying similar compounds. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Conjugation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of this compound and its derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound research, FT-IR spectroscopy is routinely used to confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the furan ring vibrations. researchgate.netresearchgate.net For example, the FT-IR spectrum of 2,5-furandicarboxylic acid (FDCA) clearly shows characteristic absorption bands for the carboxylic acid groups. researchgate.net This technique is also valuable for monitoring the progress of a reaction, such as the disappearance of the aldehyde C-H stretch and the appearance of the carboxylic acid O-H stretch during the oxidation of a precursor.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation in the molecule. youtube.com For furan-based compounds, UV-Vis spectroscopy is particularly useful for studying the effects of substituents on the electronic structure and for monitoring reactions that involve changes in conjugation. globalresearchonline.netmdpi.com

For instance, the UV-Vis absorption spectra of furan derivatives can be used to investigate the effect of extending the π-conjugated system. mdpi.com The introduction of substituents or the formation of polymers can lead to a redshift (shift to longer wavelengths) in the absorption maximum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This technique has been employed to monitor the oxidation of 5-(hydroxymethyl)furfural (HMF) to FDCA, where the sequential conversion can be observed through changes in the UV-Vis spectra of the reaction mixture over time. researchgate.net

The following table summarizes the typical spectroscopic data for furan dicarboxylic acid derivatives:

| Spectroscopic Technique | Key Information Provided | Example Application |

| IR Spectroscopy | Identification of functional groups (e.g., -COOH, C=O, furan ring) | Confirming the synthesis of FDCA by observing characteristic carboxylic acid bands. researchgate.net |

| UV-Vis Spectroscopy | Information on electronic transitions and conjugation | Monitoring the progress of HMF oxidation to FDCA by observing changes in the absorption spectra. researchgate.net |

Chromatographic Techniques for Purity Assessment and Product Isolation

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the synthesis and analysis of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most commonly employed techniques for ensuring the purity of the final product and for isolating specific compounds from a reaction mixture. rsc.orgscispace.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of non-volatile and thermally unstable compounds. It is widely used to assess the purity of this compound and its derivatives. epo.orgresearchgate.net

In the production of 2,5-furandicarboxylic acid (FDCA), HPLC is the standard method for determining the purity of the final product. epo.org For example, a method for purifying crude FDCA by crystallization relies on HPLC analysis to confirm the increased purity of the product after each purification step. epo.org HPLC can also be used to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time. A rapid HPLC method has been developed for the simultaneous determination of organic acids and furans, which is applicable to the analysis of reaction mixtures in the synthesis of furan derivatives. mdpi.com

The choice of mobile phase and stationary phase is critical for achieving good separation. For the analysis of FDCA and related compounds, reversed-phase columns are often used with an acidic aqueous mobile phase mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.net

The following table illustrates the use of HPLC in purity assessment:

| Compound | Purity before Crystallization (wt%) | Purity after Crystallization (wt%) | Reference |

| 2,5-Furandicarboxylic Acid | 96.2 | >98 | epo.org |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, its ester derivatives can be readily analyzed by GC/MS.

GC/MS is particularly useful for identifying and quantifying byproducts in a reaction mixture. In the study of the Henkel reaction, GC-MS analysis of the dimethyl ester derivatives of the reaction products was crucial in identifying furan-2,4-dicarboxylic acid as a byproduct. scispace.com The gas chromatogram separates the different components of the mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its identification.

The NIST WebBook contains a mass spectrum for the bis(trimethylsilyl) ester of 2,5-furandicarboxylic acid, which serves as a reference for GC/MS analysis of silylated derivatives of furan dicarboxylic acids. nist.gov Derivatization to form more volatile esters is a common strategy to enable GC/MS analysis of otherwise non-volatile compounds like dicarboxylic acids.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this methodology provides invaluable insights into the precise molecular geometry, bond lengths, bond angles, and the supramolecular architecture dictated by intermolecular forces such as hydrogen bonding. While specific crystallographic data for this compound is not extensively reported in publicly available literature, the analysis of its parent compound, furan-2,5-dicarboxylic acid (FDCA), and related derivatives establishes the framework for understanding its solid-state behavior.

In the case of the FDCA dimethylformamide disolvate (C₆H₄O₅·2C₃H₇NO), the crystal structure is characterized by hydrogen bonds forming between the carbonyl oxygen atom of the DMF molecule and a hydroxyl hydrogen atom of the FDCA molecule. nih.gov For the FDCA dimethyl sulfoxide (B87167) monosolvate (C₆H₄O₅·C₂H₆OS), the sulfoxide oxygen atom is involved in hydrogen bonding with the hydroxyl hydrogens of two different FDCA molecules, leading to the formation of a two-dimensional network further stabilized by S...O interactions. nih.gov

The crystallographic parameters for these solvates highlight the distinct packing arrangements. The FDCA·2DMF solvate crystallizes in the orthorhombic Pbcn space group, while the FDCA·DMSO solvate adopts a monoclinic P-1 space group. nih.gov This level of detail is crucial for understanding polymorphism and for designing materials with specific solid-state properties.

Furthermore, crystallographic techniques are instrumental in studying the structure of more complex systems, such as FDCA-based organogelators, where the self-assembly into fibrillar networks is stabilized by hydrogen bonding. rsc.org The insights gained from X-ray diffraction of these related structures are fundamental for predicting and analyzing the crystal packing of this compound, where the presence of the bromine atom is expected to introduce additional intermolecular interactions, such as halogen bonding, potentially leading to unique and interesting solid-state architectures.

Interactive Table of Crystallographic Data for Furan-2,5-dicarboxylic Acid (FDCA) Solvates

| Compound | Formula | Crystal System | Space Group | Reference |

| FDCA dimethylformamide disolvate | C₆H₄O₅·2C₃H₇NO | Orthorhombic | Pbcn | nih.gov |

| FDCA dimethyl sulfoxide monosolvate | C₆H₄O₅·C₂H₆OS | Monoclinic | P-1 | nih.gov |

Emerging Research Directions and Potential Applications Non Clinical

Application as Monomers in Polymer Science

3-Bromofuran-2,5-dicarboxylic acid is gaining traction as a valuable monomer in the field of polymer science. Its rigid furan (B31954) core and reactive carboxylic acid groups make it an excellent candidate for creating novel polymers with enhanced characteristics.

Bio-based Polyesters and Copolyesters with Enhanced Properties

There is a significant research thrust towards utilizing furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), a related compound, for the synthesis of bio-based polyesters. rsc.orgmanchester.ac.uk These polyesters are positioned as sustainable alternatives to petroleum-derived polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orggoogle.com The incorporation of monomers like FDCA can lead to materials with improved thermo-mechanical, biodegradability, and liquid crystalline properties. rsc.org The resemblance of FDCA to terephthalic acid, a key component of PET, makes it a particularly attractive renewable monomer for creating innovative materials. rsc.org The development of polyesters from FDCA and its derivatives is a rapidly growing field, with numerous studies focusing on synthesis, optimization, and applications in packaging, textiles, and coatings. rsc.orgnih.gov

While direct studies on this compound in this specific context are emerging, its structural similarity to FDCA suggests its potential to be used in creating specialty polyesters with unique properties imparted by the bromine atom. The bromine atom can potentially enhance flame retardancy and modify the polymer's thermal and mechanical behavior.

Cross-linkable Polymer Networks

The development of sophisticated and adaptable materials has led to a focus on dual dynamic networks (DDNs), which incorporate distinct crosslinkers to create materials with tailored properties. researchgate.net These networks can exhibit dimensional stability, bond dynamicity, and multi-responsiveness. researchgate.net The carboxylic acid groups on this compound can participate in polymerization reactions to form cross-linked networks. This capability is crucial for creating thermosetting polymers with robust and stable three-dimensional structures.

Unsaturated polyesters based on 2,5-furandicarboxylic acid have been synthesized and successfully cross-linked using reactive solvents like 2-hydroxyethylmethacrylate (HEMA). rsc.org These cross-linked resins have shown promising thermal and mechanical properties, including high glass transition temperatures and good thermal stability, making them suitable for various applications. rsc.org The presence of the bromine atom in this compound could introduce additional functionalities, such as the ability to participate in different cross-linking chemistries or to modify the final properties of the network. The development of covalent adaptable networks (CANs) with reversible covalent cross-links is another area where furan-based monomers could be employed to create reprocessable and recyclable thermosets. mdpi.com

Role in the Synthesis of Advanced Materials

This compound is a versatile building block for the creation of a variety of advanced materials, leveraging its unique electronic and structural features. cymitquimica.com

Optoelectronic Materials (e.g., Light-Emitting Diodes, Field-Effect Transistors)

While direct applications of this compound in optoelectronic devices are still under investigation, the broader class of furan-containing organic molecules has shown potential in this area. The furan ring is an electron-rich heterocycle that can be a component of conjugated systems, which are essential for organic electronics. The synthesis of a thiolated analogue of a metal-organic framework (MOF) has demonstrated high intrinsic charge mobility, a critical property for electronic materials. nih.gov This suggests that furan-based structures, including those derived from this compound, could be engineered to create novel organic semiconductors for applications in light-emitting diodes (LEDs) and field-effect transistors (FETs). The bromine atom can further be used as a handle for post-polymerization modification to fine-tune the electronic properties of the material.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials constructed by linking metal ions with organic ligands. nih.govmdpi.com 2,5-Furandicarboxylic acid (FDCA) has been established as a versatile building block for the synthesis of biogenic MOFs. rwth-aachen.dempg.de These materials can exhibit hierarchical pore systems and high surface areas, making them suitable for applications in catalysis and separation. mpg.de

The synthesis of zinc-based coordination polymers using FDCA has resulted in both two- and three-dimensional networks with interesting structural properties, such as the formation of double-stranded helices. nih.gov The structure of these frameworks can be influenced by the metal-to-linker ratio during synthesis. nih.gov The dicarboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of novel CPs and MOFs. The presence of the bromine atom could lead to frameworks with modified pore sizes, surface properties, and potentially enhanced catalytic or adsorption capabilities.

Use as Building Blocks in the Synthesis of Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of more complex organic molecules. Its functional groups provide multiple reaction sites for chemical transformations. The synthesis of related bromofuran carboxylic acids, such as 3-Bromofuran-2-carboxylic acid and 2-Bromofuran-3-carboxylic acid, has been documented, highlighting the accessibility of these types of building blocks for organic chemists. chemicalbook.comsigmaaldrich.com

The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse substituents onto the furan ring. For instance, the pinacol (B44631) ester of 3-bromofuran-2,5-diboronic acid is a commercially available derivative that can be used in Suzuki couplings to form new carbon-carbon bonds. sigmaaldrich.com The carboxylic acid groups can be converted into esters, amides, or other functionalities, further expanding the synthetic utility of this compound. This versatility makes this compound a key intermediate in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.gov

Precursor for Substituted Furan Derivatives with Diverse Functionalities

The presence of a bromine atom on the furan ring of this compound makes it an ideal candidate for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct research on this specific dicarboxylic acid is limited, the reactivity of similar brominated furan compounds suggests significant potential. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to introduce new aryl or alkyl groups at the position of the bromine atom. core.ac.ukresearchgate.net This would allow for the synthesis of a diverse library of 3-substituted-furan-2,5-dicarboxylic acids.

These reactions could lead to the creation of novel furan-based materials. For example, the introduction of aromatic or heteroaromatic groups could yield compounds with interesting optoelectronic properties, potentially useful in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov The synthesis of 2,5-diaryl furans from other furan precursors has demonstrated the value of such structures in functional materials. nih.gov

Furthermore, the two carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, or acid chlorides. This opens up possibilities for creating a vast range of furan derivatives. For instance, esterification followed by reduction could yield the corresponding diols, which are valuable monomers for the synthesis of polyesters. Polyamides could be synthesized through the reaction of the diacid with diamines. rsc.org The combination of cross-coupling at the 3-position and derivatization of the carboxylic acid groups provides a modular approach to polysubstituted furans with tailored properties.

A potential synthetic route to 2,5-furandicarboxylic acid (FDCA) from the industrially available furfural (B47365) involves the bromination of furoic acid to 5-bromofuroic acid, followed by a palladium-catalyzed carbonylation. researchgate.netnih.gov This highlights the utility of a bromo-functionalized furan ring in the synthesis of valuable platform chemicals. A similar strategy could be envisioned for the further functionalization of this compound.

| Potential Derivative Class | Synthetic Transformation | Potential Functionalities |

|---|---|---|

| 3-Aryl-furan-2,5-dicarboxylic acids | Suzuki or Stille cross-coupling | Optoelectronic properties, liquid crystals |

| Furan-2,3,5-tricarboxylic acid derivatives | Carbonylation of the C-Br bond | Monomers for specialty polymers |

| 3-Amino-furan-2,5-dicarboxylic acid derivatives | Buchwald-Hartwig amination | Precursors for bioactive molecules |

| Furan-based polyesters/polyamides | Polycondensation with diols/diamines | High-performance polymers |

Stereoselective Synthesis of Bio-inspired Molecules

The rigid furan core of this compound, combined with its multiple functional groups, makes it an intriguing scaffold for the stereoselective synthesis of complex, bio-inspired molecules. While direct examples involving this specific compound are not prevalent in the literature, the principles of stereoselective synthesis using furan derivatives are well-established.

The furan ring can be considered a masked 1,4-dicarbonyl compound through oxidative cleavage, a strategy often employed in natural product synthesis. Furthermore, the double bonds within the furan ring can participate in diastereoselective cycloaddition reactions. For instance, a theoretical study on the ionic Diels-Alder reaction of 3-bromofuran (B129083) demonstrated high regio- and stereoselectivity. nih.gov This suggests that derivatives of this compound could be employed in similar transformations to construct complex polycyclic systems with high stereocontrol.

The synthesis of pyrrolidine (B122466) derivatives with specific stereochemistry, which are potent and selective enzyme inhibitors, has been achieved using furan-based starting materials. rsc.org This highlights the potential of using functionalized furans as precursors for biologically active molecules. The strategic manipulation of the bromine atom and the carboxylic acid groups in this compound could allow for the introduction of chiral auxiliaries or catalysts to direct the stereochemical outcome of subsequent reactions.

The development of asymmetric catalytic methods is crucial for modern organic synthesis. encyclopedia.pub While not directly studied with this compound, the functional groups present on the molecule could serve as anchoring points for chiral catalysts, enabling enantioselective transformations on the furan ring or on substituents introduced at the 3-position.

Catalytic Applications and Catalyst Development for Related Reactions

The field of catalysis offers another promising, yet largely unexplored, avenue for the application of this compound. The compound itself, or its derivatives, could potentially be employed in the development of new catalysts. The carboxylic acid groups can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete molecular catalysts. The bromine atom could also play a role in modulating the electronic properties of such catalysts.

The synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (B1680220) (HMF) is a topic of intense research, with numerous catalytic systems being developed. rsc.orgrsc.org While this compound is a substituted version of FDCA, the knowledge gained from FDCA synthesis could be applied to reactions involving our target compound. For example, catalysts developed for the selective oxidation or reduction of functional groups on the furan ring could potentially be adapted for use with this compound.

Furthermore, the synthesis of FDCA from furoic acid via a bromination-carbonylation sequence highlights the importance of catalytic reactions in the functionalization of furan rings. nih.gov The development of more efficient and selective catalysts for such transformations is an ongoing area of research. This compound could serve as a model substrate for developing and testing new catalytic methodologies for the functionalization of highly substituted furans.

Q & A

Q. What are the optimal synthetic routes for 3-Bromofuran-2,5-dicarboxylic acid, and how can purity be ensured?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the literature, analogous strategies for furan-2,5-dicarboxylic acid (FDCA) can be adapted. For example, FDCA is synthesized via catalytic oxidation of 5-hydroxymethylfurfural (HMF) using air and metal/bromide catalysts, which may inform bromination strategies . Bromination could involve electrophilic substitution on the furan ring using bromine sources (e.g., NBS) under controlled conditions. Post-synthetic bromination of FDCA derivatives (e.g., dimethyl esters) followed by hydrolysis may improve regioselectivity. Purity is validated via elemental analysis, NMR (to confirm substitution patterns), and HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : The bromine atom at the 3-position induces distinct deshielding effects on adjacent protons and carbons. Compare chemical shifts with non-brominated FDCA (δH ~6.85 ppm for furan protons; δC ~160 ppm for carboxyl carbons) to identify bromine-induced perturbations .

- FT-IR : Carboxylic acid O–H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm the dicarboxylic acid moiety. Bromine’s electron-withdrawing effect may shift C–Br stretching vibrations (~500-600 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of bromine and hydrogen-bonding networks, as demonstrated for bromophenyl analogs .

Advanced Research Questions

Q. How does bromine substitution influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Bromine’s electronegativity and steric bulk alter ligand-metal binding modes. For example, Zn²+ or Cu²+ coordination polymers using FDCA exhibit carboxylate-bridged structures, but bromine may favor monodentate or asymmetric bonding. Synthesize MOFs via solvothermal reactions (e.g., Zn(NO₃)₂, ligand, DMF at 120°C) and compare their topology (e.g., 2D vs. 3D networks) and properties (e.g., luminescence, gas adsorption) with non-brominated analogs. Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What computational approaches elucidate the electronic effects of bromine on this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations model bromine’s impact on frontier molecular orbitals (HOMO/LUMO), acidity (pKa), and charge distribution. Compare with FDCA to predict reactivity in esterification or polymerization. For example, bromine’s electron-withdrawing effect may lower the LUMO energy, enhancing electrophilic substitution at the 4-position .

Q. How do reaction conditions affect the regioselectivity of bromination on furan-2,5-dicarboxylic acid derivatives?

- Methodological Answer : Regioselectivity depends on solvent polarity, temperature, and brominating agents. For example, N-bromosuccinimide (NBS) in DMF at 0°C may favor 3-bromination due to kinetic control, while bromine in acetic acid under reflux could lead to multiple substitutions. Monitor intermediates via LC-MS and optimize using Design of Experiments (DoE) .

Data Contradictions and Resolution

Q. Are there discrepancies in reported synthetic yields or characterization data for brominated furan dicarboxylates?

- Methodological Answer : Variations in yields (e.g., 73-89% for FDCA derivatives) arise from differences in workup (e.g., acidification protocols, solvent choice) . Conflicting NMR data may stem from solvent-dependent shifts (e.g., DMSO vs. CDCl₃). Standardize conditions and cross-validate with XRD or high-resolution mass spectrometry (HRMS). For example, crystallographic data for FDCA-Zn MOFs resolve ambiguities in proton assignments .

Applications in Advanced Materials

Q. Can this compound serve as a monomer for bio-based polymers?

- Methodological Answer : Bromine enhances flame retardancy and rigidity in polyesters. Polycondensation with diols (e.g., ethylene glycol) via melt-polycondensation (200-250°C, vacuum) produces brominated poly(ethylene furanoate). Characterize thermal stability (TGA), glass transition (DSC), and mechanical properties vs. FDCA-based polymers. Bromine’s steric effects may reduce crystallinity but improve Tg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.